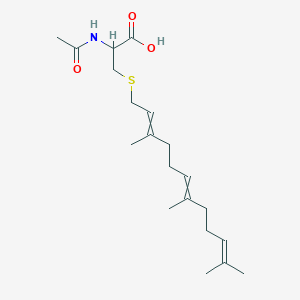

N-Acetyl-S-farnesyl-L-cysteine (AFC)

Description

N-Acetyl-S-farnesyl-L-cysteine (AFC) is the archetypal isoprenylcysteine (IPC) analog, first identified over 30 years ago . Structurally, it mimics the C-terminus of processed CAAX proteins, which are critical for membrane targeting of G-proteins and signal transduction in eukaryotic cells . AFC modulates G-protein-coupled receptor (GPCR) signaling and inhibits inflammatory pathways by competing with isoprenoid groups for prenyl-binding sites . Preclinical studies demonstrate its ability to suppress chemokine production in dermal microvascular endothelial cells , reduce neutrophil infiltration in murine inflammation models , and inhibit calcium signaling in platelets .

Properties

IUPAC Name |

2-acetamido-3-(3,7,11-trimethyldodeca-2,6,10-trienylsulfanyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NO3S/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-25-14-19(20(23)24)21-18(5)22/h8,10,12,19H,6-7,9,11,13-14H2,1-5H3,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTURYZYJYQRJDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCSCC(C(=O)O)NC(=O)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-S-farnesyl-L-cysteine can be synthesized through a multi-step process involving the acylation of L-cysteine with farnesyl groups. The typical synthetic route includes:

Prenylation: The attachment of a farnesyl group to the thiol group of L-cysteine.

The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or ethanol, and the reactions are typically carried out under controlled temperatures to ensure the stability of the product .

Industrial Production Methods

Industrial production of N-Acetyl-S-farnesyl-L-cysteine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The compound is typically stored at low temperatures to maintain its stability over extended periods .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-farnesyl-L-cysteine undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The acetyl and farnesyl groups can be substituted under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out in aqueous or organic solvents under controlled pH and temperature conditions .

Major Products Formed

The major products formed from these reactions include disulfides, reduced thiols, and substituted derivatives of N-Acetyl-S-farnesyl-L-cysteine. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Scientific Research Applications

Key Mechanisms:

- Inhibition of Methyltransferases: AFC inhibits S-farnesylcysteine methyltransferase, affecting the methylation of proteins involved in signal transduction .

- Reduction of Chemokine Production: AFC reduces the production of pro-inflammatory chemokines (e.g., CXCL1, CXCL8) in human dermal microvascular endothelial cells, thereby modulating inflammation at the cellular level .

Anti-Inflammatory Effects

AFC has demonstrated significant anti-inflammatory properties in various experimental models:

- Mouse Models: Topical application of AFC has been shown to inhibit acute inflammation induced by agents such as 12-O-tetradecanoyl-phorbol-13-acetate (TPA) and arachidonic acid. This was evidenced by reduced ear edema and neutrophil infiltration in treated mice .

- Contact Dermatitis: AFC effectively inhibited allergic contact dermatitis in mouse models, suggesting its potential use in treating skin inflammatory conditions .

Clinical Implications

The anti-inflammatory properties of AFC have implications for treating various dermatological conditions:

- Skin Aging and Hydration: Research indicates that AFC may improve skin hydration and elasticity by modulating aquaporin expression, which is essential for water transport in skin cells .

- Potential Treatments for Rosacea and Eczema: Given its potency in inhibiting inflammation, AFC may serve as a therapeutic agent for conditions like rosacea and eczema, where inflammation plays a critical role.

Comparative Efficacy

To understand AFC's position among other anti-inflammatory agents, a comparison table has been created based on available data regarding their efficacy:

| Compound | IC50 (µM) | Mechanism of Action | Notes |

|---|---|---|---|

| N-Acetyl-S-farnesyl-L-cysteine (AFC) | 20 | Methyltransferase inhibition | Effective against skin inflammation |

| Clobetasol | 0.08 | Glucocorticoid receptor agonist | Strong anti-inflammatory; used topically |

| Metronidazole | 14 | Antimicrobial; anti-inflammatory | Commonly used for rosacea |

| Azelaic Acid | 100 | Antimicrobial; reduces keratinocyte proliferation | Used for acne and rosacea |

Case Studies

Several studies have highlighted the effectiveness of AFC in clinical settings:

- Topical Application Study: In a controlled study involving human subjects with allergic contact dermatitis, topical AFC application resulted in significant reductions in erythema and swelling compared to placebo treatments .

- Hydration Improvement Study: A clinical trial demonstrated that a formulation containing AFC improved skin hydration levels significantly over a four-week period compared to a vehicle control .

Mechanism of Action

N-Acetyl-S-farnesyl-L-cysteine exerts its effects by modulating the activity of isoprenylated protein methyltransferases. It acts as a competitive inhibitor, preventing the methylation of endogenous isoprenylated proteins. This inhibition affects various signaling pathways, including those involving G-protein coupled receptors, leading to reduced inflammation and enhanced skin hydration .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Enhancements

AFC serves as a scaffold for derivatives optimized for enhanced potency, selectivity, or clinical applicability. Key analogs include:

Mechanistic Insights :

Enzyme Binding and Selectivity

AFC and its analogs exhibit distinct interactions with enzymes like isoprenylcysteine carboxyl methyltransferase (Icmt) and soluble epoxide hydrolase (sEH):

Kinetic Data :

Clinical and Preclinical Efficacy

Contrasts :

- AFC’s effects are restricted to application sites, avoiding systemic immunosuppression seen with dexamethasone .

- SFC’s clinical tolerability and multi-target activity (TLR/LL-37 signaling) position it as a superior candidate for chronic inflammation .

Biological Activity

N-Acetyl-S-farnesyl-L-cysteine (AFC) is a synthetic compound with significant biological activity, particularly as an inhibitor of S-farnesylcysteine methyltransferase. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.

- Chemical Formula : CHNOS

- Molecular Weight : 367.5 Da

- CAS Number : 135304-07-3

AFC acts primarily as an inhibitor of S-farnesylcysteine methyltransferase, with a kinetic constant of approximately 20 µM . This enzyme plays a crucial role in the post-translational modification of proteins, particularly those involved in cell signaling pathways.

Biological Activities

- Inhibition of Platelet Aggregation : AFC has been shown to inhibit human platelet aggregation through its action on methyltransferase, although its effects may not be strictly related to this inhibition .

- Modulation of Calcium Influx : It blocks capacitative Ca influx in human embryonic kidney cells and store-regulated Ca entry in platelets, indicating its role in calcium signaling pathways .

- Anti-inflammatory Effects : Topical application of AFC inhibits neutrophil chemotaxis and other inflammatory responses without systemic effects. This suggests potential use in treating localized inflammatory conditions .

- G-Protein Coupled Receptor Modulation : AFC modulates G-protein coupled receptor signaling, which is essential for various physiological processes including immune responses and inflammation .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Platelet Aggregation | Inhibition | |

| Calcium Influx | Blocked | |

| Neutrophil Chemotaxis | Inhibition | |

| G-Protein Modulation | Yes |

Case Studies

- Topical Application for Inflammation : A study demonstrated that topical AFC effectively reduced erythema and inflammatory lesions in subjects with rosacea, highlighting its potential for dermatological applications .

- Inhibition of Chemokine Production : Research indicated that AFC suppresses the production of chemokines induced by G-protein coupled receptors, further supporting its role as an anti-inflammatory agent .

Q & A

Q. What are the standard protocols for synthesizing and purifying AFC for enzyme activity assays?

AFC is synthesized via solid-phase peptide synthesis using analytical-grade reagents (e.g., DMF, TFA) and purified via reverse-phase HPLC with acetonitrile/water gradients. The Gibbs Laboratory protocol includes dialysis in buffer (150 mM NaCl, 25 mM HEPES, pH 7.5) to remove contaminants, followed by lyophilization . Purity is validated using mass spectrometry and nuclear magnetic resonance (NMR).

Q. How is AFC used to assay isoprenylcysteine carboxyl methyltransferase (Icmt) activity?

AFC serves as a competitive substrate for Icmt. In a typical assay:

Q. What methods confirm AFC’s role in inhibiting pro-inflammatory cytokine production?

Treat normal human epidermal keratinocytes (NHEKs) with AFC (10–50 μM) and expose to UVB irradiation. Measure IL-6 and TNF-α levels via ELISA. AFC reduces cytokine production by >50% compared to controls, with potency dependent on its farnesyl moiety .

Advanced Research Questions

Q. How can structural modifications of AFC enhance its inhibitory potency against Icmt in oncogenic Ras studies?

- Introduce bioisosteric modifications (e.g., glutamine residues) to the cysteine backbone to improve binding.

- Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) of analogs to Icmt. For example, SIG-1191 (AFC analog) shows a 2-fold lower IC₅₀ (~12 μM) than AFC in blocking Ras methylation .

- Validate efficacy in Ras-transformed cell lines via Western blotting for unmethylated Ras.

Q. How do substrate specificities of human Icmt (hIcmt) and yeast Ste14p differ when using AFC analogs?

- Synthesize photoactivatable AFC analogs (e.g., benzophenone-tagged AFC) and perform crosslinking assays.

- hIcmt methylates AFC analogs but not yeast a-factor peptides, while Ste14p processes both.

- Use neutravidin-agarose capture to identify labeled residues, revealing divergent substrate-binding pockets between homologs .

Q. What experimental approaches resolve contradictions in AFC’s role in endothelial apoptosis?

- Treat human endothelial cells with AFC (20–100 μM) and assess apoptosis via Annexin V/PI staining.

- AFC induces apoptosis by inhibiting Rac1 methylation, confirmed via immunoprecipitation of unmethylated Rac1.

- Contrast with N-acetyl-geranyl-L-cysteine (AGC), which lacks pro-apoptotic effects, confirming farnesyl-dependent activity .

Q. How does AFC’s distribution in brain regions correlate with methyltransferase activity?

- Isolate rat brain subregions (e.g., cerebellum, medulla) and fractionate into nuclear/synaptosomal compartments.

- Incubate fractions with ³H-AFC and SAM. Cerebellar synaptosomes show 30 pmol/min/mg activity, 20× higher than forebrain.

- Correlate with immunohistochemistry for Icmt expression, confirming regional specificity .

Methodological Considerations

Q. How to design competition assays for AFC and its analogs in ICMT inhibition studies?

- Titrate inhibitors (e.g., AGGC, SIG-990) against AFC (fixed at Km concentration) in Icmt activity assays.

- Calculate Ki values using Cheng-Prusoff equation: .

- For SIG-990, IC₅₀ = 8.2 μM vs. AFC IC₅₀ = 22.9 μM, indicating scaffold-dependent potency .

Q. What techniques validate AFC’s membrane targeting in liposome-binding assays?

- Prepare DOPC liposomes and incubate with AFC (10–100 μM).

- Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd).

- AFC shows a Kd of 5.2 μM, confirming farnesyl-dependent membrane association .

Data Analysis and Contradictions

Q. How to interpret discrepancies in AFC’s anti-inflammatory potency across cell types?

- Compare NHEK (IC₅₀ = 15 μM) vs. macrophage models (IC₅₀ = 45 μM).

- Assess differences in ICMT isoform expression via qPCR.

- NHEKs express 3× higher ICMT levels, enhancing AFC sensitivity .

Q. Why does AFC show variable methylation efficiency in recombinant Icmt systems?

- Purify Icmt from ER membranes using DDM detergent.

- Reconstitute in proteoliposomes with lipid composition mimicking ER (e.g., 70% phosphatidylcholine).

- Methylation efficiency increases 4-fold in liposomes vs. detergent-solubilized enzyme .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.